Tert-butyl 2-(benzylamino)acetate

Catalog No.
S3022873
CAS No.
7662-76-2
M.F
C13H19NO2
M. Wt
221.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-(benzylamino)acetate

CAS Number

7662-76-2

Product Name

Tert-butyl 2-(benzylamino)acetate

IUPAC Name

tert-butyl 2-(benzylamino)acetate

Molecular Formula

C13H19NO2

Molecular Weight

221.3

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3

InChI Key

UURAHTSUPDIUNL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CNCC1=CC=CC=C1

Solubility

not available

Organic Synthesis:

  • Precursor for Glycine Derivatives: Tert-butyl 2-(benzylamino)acetate can serve as a valuable starting material for the synthesis of diverse glycine derivatives due to the presence of the protected amino group and the reactive ester functionality. The benzyl protecting group can be selectively removed under specific conditions, allowing further modification of the amino group. Source: Journal of Organic Chemistry

Medicinal Chemistry:

  • Development of Peptidomimetics

    The core structure of Tert-butyl 2-(benzylamino)acetate resembles a peptide bond, making it a suitable building block for the design and synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the biological activity of peptides but possess improved stability and pharmacokinetic properties. Source: Current Pharmaceutical Design

  • Synthesis of Bioactive Molecules

    Tert-butyl 2-(benzylamino)acetate can be utilized as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications. The reactive ester group allows for further conjugation with other functional groups, leading to diverse molecules with specific biological properties. Source: Molecules (MDPI):

Material Science:

  • Development of Functional Polymers: The incorporation of Tert-butyl 2-(benzylamino)acetate into polymer structures can introduce specific functionalities, such as responsiveness to external stimuli (pH, light) or the ability to bind to specific molecules. This paves the way for the design of novel polymeric materials with tailored properties for various applications. Source: Polymer Chemistry

Tert-butyl 2-(benzylamino)acetate is a chemical compound characterized by the molecular formula C12H17NO2. This compound features a tert-butyl group attached to an acetate moiety, which is further linked to a benzylamino group. The presence of both an amine and an ester functional group makes this compound particularly interesting for various

, including:

  • Nucleophilic Substitution Reactions: The ester group can be replaced by nucleophiles such as amines, facilitating the formation of new amide bonds.
  • Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield benzylamine and tert-butyl acetate.
  • Acylation Reactions: The compound can undergo acylation, where the benzylamino group can react with acyl chlorides or anhydrides to form more complex structures .

The biological activity of tert-butyl 2-(benzylamino)acetate has been explored in various contexts:

  • Anticancer Properties: Research indicates that derivatives of this compound may exhibit inhibitory effects on cyclin-dependent kinases, which are crucial in the regulation of the cell cycle, thus potentially serving as anticancer agents .
  • Pharmacological

Several methods exist for synthesizing tert-butyl 2-(benzylamino)acetate:

  • Direct Esterification: Reacting tert-butyl alcohol with benzylamine and acetic acid under acidic conditions can yield the desired ester. This method typically requires careful control of temperature and reaction time to optimize yield.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields. This method allows for cleaner reactions with reduced by-products .
  • Catalytic Methods: Employing catalysts such as zinc salts or other Lewis acids can facilitate the formation of tert-butyl 2-(benzylamino)acetate from simpler precursors, improving efficiency and selectivity.

Tert-butyl 2-(benzylamino)acetate has various applications in:

  • Organic Synthesis: It serves as a building block for more complex organic molecules, particularly in medicinal chemistry.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in oncology and neurology.
  • Chemical Research: The compound is used in studies aimed at understanding reaction mechanisms involving amines and esters.

Interaction studies involving tert-butyl 2-(benzylamino)acetate have focused on its reactivity with biological targets:

  • Enzyme Inhibition Studies: Investigations have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that tert-butyl 2-(benzylamino)acetate might exhibit similar behaviors.
  • Binding Affinity Assessments: Studies assessing its binding affinity to various receptors indicate potential roles in modulating physiological responses, particularly within the central nervous system .

Tert-butyl 2-(benzylamino)acetate shares structural similarities with several compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Tert-butyl (1-benzylazetidin-3-yl)carbamate1000577-78-50.91
Tert-butyl 4-benzylpiperazine-1-carboxylate57260-70-50.91
Tert-butyl (2-(benzyl(methyl)amino)ethyl)carbamate174799-52-10.89
N-benzylglycine tert-butyl ester7662-76-20.94

Uniqueness

The uniqueness of tert-butyl 2-(benzylamino)acetate lies in its specific combination of functional groups (tert-butyl, benzylamine, and acetate), which allows it to participate in a wide range of

XLogP3

2.2

Dates

Modify: 2023-08-17

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